molecular formula C15H14ClNO2 B399619 N-(3-chlorophenyl)-3-ethoxybenzamide

N-(3-chlorophenyl)-3-ethoxybenzamide

Cat. No.: B399619
M. Wt: 275.73g/mol
InChI Key: VXGJYPQLITVVSB-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy substituent on the benzoyl ring and a 3-chlorophenyl group attached to the amide nitrogen. Structurally, it belongs to the class of N-arylbenzamides, which are widely studied for their diverse pharmacological and material science applications. The ethoxy group (-OCH₂CH₃) at the meta position of the benzoyl ring contributes to its lipophilicity and electronic properties, while the 3-chlorophenyl moiety introduces steric and electronic effects that influence molecular interactions . Although direct synthesis data for this compound are absent in the provided evidence, analogous benzamides are typically synthesized via coupling reactions between substituted benzoyl chlorides and aryl amines, often mediated by activating agents such as chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., as seen in ) .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73g/mol

IUPAC Name

N-(3-chlorophenyl)-3-ethoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2H2,1H3,(H,17,18)

InChI Key

VXGJYPQLITVVSB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-chlorophenyl)-3-ethoxybenzamide can be contextualized by comparing it to related benzamide derivatives. Below is a systematic analysis:

Substituent Position and Electronic Effects

  • 3-Chloro-N-phenylbenzamide (): This simpler analog lacks the ethoxy group, resulting in reduced electron-donating capacity and lower lipophilicity. Crystallographic data (monoclinic, P21/c) reveal a planar amide bond, a feature likely conserved in the target compound .

Functional Group Variations

  • 3-Chloro-N-(3-methoxyphenyl)benzamide () :
    Replacing ethoxy with methoxy (-OCH₃) decreases steric bulk but increases electron density on the benzoyl ring. This may enhance solubility in polar solvents while altering receptor interactions .
  • N-(3-Chlorophenethyl)-4-nitrobenzamide (): The nitro group (-NO₂) is a strong electron-withdrawing substituent, contrasting with the electron-donating ethoxy group.

Complex Substituents and Pharmacological Potential

  • N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide () :
    This compound features a sulfone-containing tetrahydrothiophene group, enhancing polarity and hydrogen-bonding capacity. Such modifications are absent in the target compound but highlight strategies for optimizing pharmacokinetic profiles .
  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide () :
    Thiazole-containing benzamides demonstrate anti-inflammatory activity, suggesting that the target compound’s ethoxy group could be tailored for similar applications by balancing lipophilicity and electronic effects .

Hydroxy vs. Ethoxy Substituents

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